molecular formula C8H7BrN4 B1525730 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole CAS No. 885278-34-2

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole

Cat. No.: B1525730
CAS No.: 885278-34-2
M. Wt: 239.07 g/mol
InChI Key: VRLFFBPGGMFGMT-UHFFFAOYSA-N
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Description

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, which is further connected to the tetrazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-methylbenzonitrile.

    Formation of Tetrazole Ring: The nitrile group is converted into a tetrazole ring through a [2+3] cycloaddition reaction with sodium azide in the presence of a suitable catalyst, such as zinc chloride.

    Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) for several hours to ensure complete conversion.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and efficiency.

Chemical Reactions Analysis

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can undergo Suzuki or Heck coupling reactions to form more complex structures.

Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases like sodium hydride for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer activities.

    Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to biological targets and modulate their activity.

Comparison with Similar Compounds

Similar compounds to 5-(4-Bromo-3-methyl-phenyl)-2H-tetrazole include:

    5-Phenyl-2H-tetrazole: Lacks the bromine and methyl substituents, making it less reactive in certain substitution reactions.

    5-(4-Chloro-3-methyl-phenyl)-2H-tetrazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    5-(4-Methyl-phenyl)-2H-tetrazole: Lacks the halogen substituent, resulting in different chemical properties and applications.

Properties

IUPAC Name

5-(4-bromo-3-methylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-5-4-6(2-3-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLFFBPGGMFGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NNN=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277807
Record name 5-(4-Bromo-3-methylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885278-34-2
Record name 5-(4-Bromo-3-methylphenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromo-3-methylphenyl)-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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